1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea
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Overview
Description
1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolopyridine core, which is known for its biological activity, and a bromobenzoyl group, which can influence its reactivity and interaction with biological targets.
Preparation Methods
The synthesis of 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The bromobenzoyl group is then introduced via a bromination reaction, followed by the attachment of the cyclopentylurea moiety through a urea formation reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromobenzoyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for diseases such as cancer or infectious diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can enhance binding affinity through halogen bonding, while the thiazolopyridine core can interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea include other thiazolopyridine derivatives and bromobenzoyl-containing compounds. Compared to these, this compound is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity. Examples of similar compounds include:
- Thiazolopyridine derivatives with different substituents.
- Bromobenzoyl compounds with varying core structures.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[5-(2-bromobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c20-14-8-4-3-7-13(14)17(25)24-10-9-15-16(11-24)27-19(22-15)23-18(26)21-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJSQVMZSNNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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